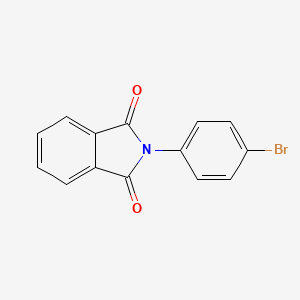

N-(4-Bromophenyl)phthalimide

説明

Significance of the Phthalimide (B116566) Scaffold in Contemporary Chemical Sciences

Phthalimide, an imide derivative of phthalic anhydride (B1165640), is a bicyclic non-aromatic nitrogen-containing heterocycle. researchgate.net Its core structure, consisting of a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups attached to a nitrogen atom, serves as a versatile building block in organic synthesis. rsc.org The high acidity of the imido N-H group, a result of the two adjacent electrophilic carbonyl groups, facilitates the formation of salts, most notably potassium phthalimide, which is a key reagent in the Gabriel synthesis of primary amines. wikipedia.org This classic reaction underscores the utility of phthalimide as a masked form of ammonia. wikipedia.org

The significance of the phthalimide scaffold extends far beyond its role in fundamental organic synthesis. It is a prominent pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. nih.govnih.gov These include anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and antitumor properties. nih.govresearchgate.net The infamous drug thalidomide (B1683933), despite its tragic history, brought the therapeutic potential of phthalimide derivatives to the forefront and continues to be studied for its immunomodulatory and anti-angiogenic effects. researchgate.net More recent examples of successful drugs incorporating the phthalimide structure include apremilast, used to treat psoriasis, and lenalidomide (B1683929), a treatment for multiple myeloma. rsc.org

Beyond pharmaceuticals, phthalimides find applications in agrochemicals, polymers, and the dye industry. rsc.org For instance, folpet, a phthalimide derivative, is a commercially used fungicide. wikipedia.org The inherent properties of the phthalimide ring system, such as its thermal stability and ability to engage in various chemical transformations, make it a valuable component in materials science for the development of new polymers and dyes. rsc.org

Academic Research Context and Importance of N-(4-Bromophenyl)phthalimide

This compound, with the chemical formula C14H8BrNO2, is a specific derivative of phthalimide that has garnered attention within the academic research community. chemicalbook.comglpbio.com Its structure features a 4-bromophenyl group attached to the nitrogen atom of the phthalimide core. This substitution introduces a bromine atom onto the phenyl ring, which can significantly influence the molecule's physicochemical properties and reactivity.

The presence of the bromine atom, a halogen, opens up avenues for further functionalization through various cross-coupling reactions, making this compound a useful intermediate in the synthesis of more complex molecules. The study of its crystal structure reveals insights into intermolecular interactions, such as halogen bonding, which are of fundamental interest in crystal engineering and materials science. For instance, the crystal structure of the related N-(3-bromophenyl)phthalimide shows that two molecules are linked across a center of inversion by Br···O interactions. iucr.org

Research on this compound and its analogues contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. By systematically modifying the substituents on the phenyl ring and the phthalimide core, researchers can probe the structural requirements for specific biological activities. Furthermore, spectroscopic studies, such as FT-IR and NMR, provide valuable data for characterizing these molecules and understanding their electronic and structural features. chemicalbook.comnih.gov The investigation of this compound, therefore, serves as a case study for exploring the broader potential of the phthalimide scaffold in various scientific disciplines.

| Physicochemical Properties of this compound | |

| Property | Value |

| CAS Number | 40101-31-3 glpbio.com |

| Molecular Formula | C14H8BrNO2 glpbio.com |

| Molecular Weight | 302.13 g/mol glpbio.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com |

| Storage Temperature | Room Temperature tcichemicals.com |

| Interactive Data Table: Physicochemical Properties | |

| Identifier | Value |

| InChI | InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H chemicalbook.com |

| InChIKey | DNQCPYWSXMATIN-UHFFFAOYSA-N chemicalbook.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br uni.lu |

| Table of Mentioned Chemical Compounds | | | :--- | | this compound | | Phthalimide | | Phthalic anhydride | | Potassium phthalimide | | Ammonia | | Thalidomide | | Apremilast | | Lenalidomide | | Folpet | | N-(3-bromophenyl)phthalimide | | Bromine | | Carbon | | Oxygen | | Nitrogen | | Hydrogen |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQCPYWSXMATIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193146 | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-31-3 | |

| Record name | 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Bromophenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-P-BROMOPHENYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl Phthalimide and Analogues

Advanced Synthetic Routes and Reaction Optimizations

The construction of the N-(4-bromophenyl)phthalimide scaffold can be achieved through several strategic approaches, each with its own set of advantages and optimizations. These methods primarily focus on the efficient formation of the crucial carbon-nitrogen bond between the phthalimide (B116566) and the 4-bromophenyl moieties.

Nucleophilic Substitution Strategies on Halogenated Precursors

Nucleophilic substitution reactions represent a classical yet effective method for the synthesis of N-arylphthalimides. These reactions typically involve the displacement of a halide from an aryl halide by a phthalimide anion. Two prominent copper-catalyzed and palladium-catalyzed methods, the Ullmann condensation and the Buchwald-Hartwig amination, are key strategies.

The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, in this case, phthalimide. wikipedia.orgchemeurope.com Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210 °C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org However, advancements have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can lead to milder reaction conditions. The general mechanism involves the in-situ formation of a copper(I)-amide species which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. wikipedia.orgnih.gov This method generally offers milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine (phthalimide), deprotonation, and finally reductive elimination to yield the N-arylphthalimide and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.govyoutube.com

| Reaction | Catalyst System | Typical Solvents | Temperature | Key Features |

| Ullmann Condensation | Cu(I) or Cu(II) salts, often with ligands (e.g., phenanthroline) | NMP, DMF, Nitrobenzene | High (often > 210°C) | Traditional method, can require harsh conditions. wikipedia.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalysts with phosphine ligands (e.g., BINAP, XPhos) | Toluene, Dioxane, THF | Milder (Room Temp. to ~100°C) | High functional group tolerance, milder conditions. wikipedia.orglibretexts.org |

Table 1. Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for N-Arylphthalimide Synthesis.

Cross-Coupling Reactions for Aryl-Phthalimide Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of this compound, these reactions can be adapted to create the aryl-nitrogen bond.

A notable example is the copper-mediated cross-coupling of N-hydroxyphthalimide with phenylboronic acids. While this method primarily yields aryloxyamines after subsequent deprotection, it demonstrates the utility of copper in forming a bond between a phthalimide-derived nitrogen and an aryl group. nih.gov The reaction is typically mediated by copper(I) or (II) salts in the presence of a base like pyridine. nih.gov

The Suzuki-Miyaura cross-coupling reaction, traditionally used for C-C bond formation, has also been adapted for C-N bond formation. While less common for the direct synthesis of N-arylphthalimides from phthalimide itself, variations exist. For instance, N-acylphthalimides can undergo Suzuki-Miyaura cross-coupling, showcasing the reactivity of the phthalimide scaffold under palladium catalysis. nih.gov

Condensation Reactions with Phthalic Anhydride (B1165640) and Amines

One of the most direct and widely used methods for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. To synthesize this compound, phthalic anhydride is reacted with 4-bromoaniline.

This reaction proceeds via a two-step mechanism. First, the amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating of the phthalamic acid induces intramolecular cyclization via dehydration to form the stable five-membered imide ring of this compound.

The reaction can be carried out by simply heating the reactants together, often in a solvent like glacial acetic acid. The use of catalysts can improve the reaction efficiency and yield. For instance, montmorillonite-KSF, a type of clay, has been employed as a reusable and environmentally friendly catalyst for this transformation. The reaction is typically carried out under reflux conditions, and the product can be isolated by extraction and recrystallization.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| Phthalic Anhydride | 4-Bromoaniline | None or Acetic Acid | Glacial Acetic Acid or neat | Reflux | This compound |

| Phthalic Anhydride | 4-Bromoaniline | Montmorillonite-KSF | Acetic Acid | Reflux | This compound |

Table 2. General Conditions for the Condensation Synthesis of this compound.

Transition Metal-Catalyzed Synthetic Pathways

Various transition metals have been employed to catalyze the synthesis of phthalimide derivatives, often through carbonylation reactions or C-H activation pathways. These methods offer alternative routes to the target compound, sometimes with improved efficiency or functional group tolerance.

Palladium catalysts are widely used in the synthesis of N-substituted phthalimides. For example, palladium-catalyzed carbonylative cyclization of o-halobenzoic acids with amines and carbon monoxide provides a route to phthalimides. nih.gov Another approach involves the palladium-catalyzed reaction of N-substituted 2-iodobenzamides with phenyl formate (B1220265) as a CO source. nih.govrsc.org

Cobalt has also been utilized in the synthesis of N-pyridyl phthalimide derivatives through the carbonylation of benzoyl hydrazides, indicating the potential for other transition metals in similar transformations. rsc.org Copper catalysis is also prevalent, particularly in the oxidation of arene-fused cyclic amines to the corresponding phthalimides. rsc.org

Functionalization and Derivatization Strategies

Once this compound is synthesized, the bromophenyl moiety offers a reactive handle for further functionalization, allowing for the creation of a diverse library of derivatives.

Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile functional group that can be readily transformed using a variety of cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. mdpi.com In a typical Suzuki reaction, the bromo group of this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comchemspider.comnih.gov This reaction is highly efficient for forming biaryl structures. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields. mdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst for such transformations. mdpi.com

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | N-(4-Arylphenyl)phthalimide |

| This compound | Heteroarylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | N-(4-Heteroarylphenyl)phthalimide |

Table 3. Suzuki-Miyaura Coupling for the Derivatization of this compound.

This strategy allows for the synthesis of a wide range of derivatives where the bromine atom is replaced by various substituted phenyl groups, other aromatic systems, or heterocyclic moieties. These modifications can significantly alter the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry. mdpi.comnih.gov

Phthalimide Ring Functionalization

The phthalimide ring, a key structural feature of this compound, is an aromatic system that can undergo electrophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the phthalimide core, leading to a diverse range of derivatives with potentially altered chemical and biological properties. The presence of the electron-withdrawing imide functionality deactivates the aromatic ring, making the conditions for these substitutions generally harsher than those required for more activated aromatic systems. The position of substitution is directed by the combined electronic effects of the carbonyl groups.

Nitration:

The nitration of the phthalimide ring is a well-established transformation that introduces a nitro group (-NO₂) onto the aromatic core. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For N-substituted phthalimides, the nitro group is predominantly introduced at the 4-position of the phthalimide ring. The resulting nitro-substituted phthalimides are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

For instance, the nitration of N-phenylphthalimide, an analogue of this compound, yields 4-nitro-N-phenylphthalimide. This reaction provides a basis for the expected nitration of this compound. The subsequent reduction of the nitro group to an amino group is commonly achieved through catalytic hydrogenation, for example, using Raney nickel or palladium on carbon as a catalyst. nih.govprepchem.com This two-step process of nitration followed by reduction is a key strategy for the synthesis of amino-substituted N-arylphthalimides. nih.govgoogle.com

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Phthalimide | Fuming HNO₃, conc. H₂SO₄, 10-15°C | 4-Nitrophthalimide | 63-66 | orgsyn.org |

| N-Methylphthalimide | H₂SO₄, HNO₃, 20-60°C | 4-Nitro-N-methylphthalimide | 81 | researchgate.net |

| N-(2-Hydroxyethyl)-4-nitrophthalimide | Raney Ni, H₂, 100°C, 1500 psi, Ethanol | 4-Amino-N-(2-hydroxyethyl)-phthalimide | - | prepchem.com |

Halogenation:

Halogenation of the phthalimide ring, such as bromination, introduces halogen atoms onto the aromatic system. The electron-withdrawing nature of the imide group necessitates the use of a Lewis acid catalyst for electrophilic halogenation. The synthesis of N-methyl-4-amino-5-bromophthalimide from N-methyl-4-aminophthalimide has been reported, indicating that direct bromination of the phthalimide ring is a feasible transformation. google.com This suggests that this compound could similarly undergo halogenation on its phthalimide ring under appropriate conditions.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Methyl-4-aminophthalimide | HBr, NaBr, H₂O₂, (CH₃)₂CHOH | N-Methyl-4-amino-5-bromophthalimide | 88.2 | google.com |

Amination:

Direct amination of the phthalimide ring is a less common transformation. However, the introduction of an amino group can be achieved indirectly through the reduction of a nitro-substituted precursor, as previously described. nih.govprepchem.comgoogle.com Additionally, modern catalytic methods have been developed for the direct C-H amination of arenes. For example, a copper-catalyzed method using N-hydroxyphthalimide as an amidyl radical precursor allows for the direct amination of various arenes. beilstein-journals.org While not specifically demonstrated on this compound, this methodology represents a potential route for the direct introduction of a phthalimido group onto an aromatic ring, which can be a precursor to amino-substituted derivatives.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzene (B151609) | N-Hydroxyphthalimide, CuBr, P(OEt)₃, 100°C | N-Phenylphthalimide | 78 | beilstein-journals.org |

| Cumene | N-Hydroxyphthalimide, CuBr, P(OEt)₃, 100°C | N-(4-isopropylphenyl)phthalimide | 55 | beilstein-journals.org |

Spectroscopic and Structural Elucidation Studies of N 4 Bromophenyl Phthalimide Systems

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of N-(4-Bromophenyl)phthalimide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework, while Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

The structure of this compound has been unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. The spectra exhibit characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the phthalimide (B116566) and bromophenyl rings resonate in the downfield region, generally between δ 7.40 and 8.00 ppm. The protons on the phthalimide moiety often appear as two distinct multiplets, corresponding to the AA'BB' spin system of the ortho-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-bromophenyl ring also form an AA'BB' system, appearing as two doublets.

Detailed findings from a 400 MHz ¹H NMR spectrum in CDCl₃ show specific chemical shifts and coupling constants that allow for precise assignment.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.96 | dd | 5.5, 3.1 | 2H | Phthalimide protons |

| 7.80 | dd | 5.5, 3.1 | 2H | Phthalimide protons |

| 7.63 | d | 8.7 | 2H | Bromophenyl protons |

| 7.42 | d | 8.7 | 2H | Bromophenyl protons |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing the resonances for all unique carbon atoms in the molecule. The carbonyl carbons of the imide functional group are characteristically found at the most downfield region of the spectrum. The aromatic carbons of both the phthalimide and bromophenyl rings appear in the typical range of δ 120-140 ppm. The carbon atom attached to the bromine shows a distinct chemical shift due to the halogen's inductive effect.

Research findings have identified the following key resonances in the ¹³C NMR spectrum. researchgate.net

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C=O (Imide) |

| 134.5 | Aromatic C |

| 132.3 | Aromatic C |

| 132.0 | Aromatic C |

| 130.8 | Aromatic C |

| 128.0 | Aromatic C |

| 123.8 | Aromatic C |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The most prominent absorption bands are associated with the carbonyl groups of the phthalimide ring. Strong, distinct peaks corresponding to the symmetric and asymmetric stretching vibrations of the imide C=O groups are expected in the region of 1700-1800 cm⁻¹. Other significant absorptions include C-N stretching, aromatic C=C stretching, and aromatic C-H stretching vibrations. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For this compound (C₁₄H₈BrNO₂), the expected monoisotopic mass is approximately 300.9738 Da. Electrospray ionization (ESI) is a common technique used for this analysis.

Detailed HRMS analysis has provided the following results:

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 301.9811 | 301.9813 |

Predicted mass spectrometry data for various adducts further supports the characterization of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 301.98113 |

| [M+Na]⁺ | 323.96307 |

| [M-H]⁻ | 299.96657 |

Crystallographic Analysis for Molecular Conformation and Packing (e.g., Single Crystal X-ray Diffraction)

For instance, the crystal structure of the analogous compound N-(4-Methoxyphenyl)phthalimide (C₁₅H₁₁NO₃) reveals key structural features that are likely shared with the brominated derivative. In this structure, the molecule is not planar. The phthalimide fused-ring system and the substituted phenylene ring are inclined at a significant dihedral angle, reported to be 60.0(1)°. This twisted conformation is a common feature in N-phenylphthalimides.

The crystallographic data for this related compound is summarized below to illustrate the type of information gained from such studies.

Interactive Data Table: Crystallographic Data for the Analogous Compound N-(4-Methoxyphenyl)phthalimide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.6152 (5) |

| b (Å) | 3.8502 (1) |

| c (Å) | 16.3125 (4) |

| β (°) | 96.704 (2) |

| Volume (ų) | 1161.16 (5) |

| Z | 4 |

The molecular packing in such crystals is typically governed by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These forces direct the assembly of the molecules into a stable, three-dimensional supramolecular architecture. In the case of this compound, one would also anticipate the potential for halogen bonding involving the bromine atom, which could further influence the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Phthalimide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-(4-Bromophenyl)phthalimide. DFT offers a balance between computational cost and accuracy, making it a widely used method for studying the structure and reactivity of medium-sized organic molecules.

DFT calculations are used to determine the optimized molecular geometry and electronic structure of this compound. These calculations provide a map of the electron density distribution, which is crucial for understanding the molecule's chemical behavior. The molecular electrostatic potential (MEP) surface, for instance, visually identifies the electrophilic and nucleophilic sites. For this compound, the electronegative oxygen atoms of the phthalimide (B116566) carbonyl groups create regions of negative potential, making them likely sites for electrophilic attack.

From the electronic structure, global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. irjweb.comnih.gov These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of chemical behavior. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is generally more stable and less reactive. researchgate.net

Table 1: Global Reactivity Descriptors Derived from DFT (Note: The following values are representative for phthalimide-like structures and illustrate the type of data obtained from DFT calculations.)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

These parameters collectively suggest that while the phthalimide structure is generally stable, the distribution of electron density allows for specific, targeted chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations that focuses on the interactions between the HOMO and LUMO. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these two orbitals is a critical parameter for determining molecular reactivity; a smaller gap suggests the molecule is more chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic systems—the phenyl and benzene (B151609) rings—while the LUMO is anticipated to be centered on the electron-withdrawing dicarbonyl system of the phthalimide moiety. This distribution indicates that the molecule can act as both an electron donor and acceptor in different chemical environments. The computed HOMO-LUMO energy demonstrates that charge exchange can readily occur within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Data (Note: Values are illustrative for phthalimide derivatives as specific data for this compound requires dedicated computational studies.)

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; electron-donating capacity. |

| LUMO | ~ -1.8 eV | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |

| Energy Gap (ΔE) | ~ 4.7 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

The energy of the HOMO-LUMO gap can also provide information about the wavelengths of light a molecule can absorb, linking computational data to UV-Vis spectroscopy. schrodinger.com

A powerful application of quantum chemical calculations is the simulation of spectroscopic data, such as infrared (IR) and UV-Vis spectra. By calculating vibrational frequencies and electronic transition energies, theoretical spectra can be generated and compared with those obtained experimentally. researchgate.net This correlation serves two main purposes: it validates the accuracy of the computational method and the calculated molecular structure, and it allows for the unambiguous assignment of experimental spectral bands to specific molecular motions or electronic excitations. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to C=O stretching in the imide ring, C-N bond vibrations, and the characteristic vibrations of the bromophenyl group. Comparing these calculated frequencies with an experimental IR spectrum helps confirm the molecular structure and the nature of its chemical bonds.

Molecular Modeling and Simulation Studies

Molecular modeling techniques extend theoretical investigations to complex biological systems, exploring how this compound might interact with protein targets.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Phthalimide derivatives have been widely studied as inhibitors of various enzymes, and docking studies provide crucial insights into their mechanism of action. nih.govnih.gov

In a typical docking study involving a phthalimide derivative, the compound is placed into the binding site of a target protein, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidase (MAO). nih.gov The software then calculates the most stable binding poses and estimates the binding energy. For this compound, docking could reveal key interactions, such as:

Hydrogen bonding between the carbonyl oxygens and amino acid residues in the active site.

π-π stacking interactions between the aromatic rings of the phthalimide and bromophenyl moieties and aromatic residues like tyrosine or tryptophan in the protein. mdpi.com

Halogen bonding involving the bromine atom, which can act as an electrophilic region.

Table 3: Illustrative Molecular Docking Results for Phthalimide Derivatives with Biological Targets

| Target Enzyme | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | 4EY7 | -9.5 to -11.0 | Tyr337, Phe338, Trp86 | π-π stacking, Hydrogen bond |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -8.0 to -9.5 | Tyr435, Tyr398 | Hydrogen bond, π-π stacking |

| DNA Gyrase B | 5L3J | -7.5 to -8.8 | Asp73, Arg76 | Hydrogen bond, Electrostatic |

These studies help rationalize the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors. nih.gov

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.comyoutube.com MD simulations track the movements of all atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.govmdpi.com

For a compound like this compound, an MD simulation would typically follow a successful docking run. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over nanoseconds or microseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Analysis of Intermolecular Interactions: To determine the persistence of hydrogen bonds and other interactions observed in docking throughout the simulation.

In Silico Prediction of Pharmacokinetic Profiles

Theoretical investigations into the pharmacokinetic profile of a compound like this compound would typically involve the calculation and analysis of a range of physicochemical and ADME properties. These predictions are generated using various computational models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and physicochemical principles.

Physicochemical Properties:

The foundation of any pharmacokinetic profile begins with the fundamental physicochemical properties of the molecule. These are critical determinants of its absorption and distribution. A hypothetical data table for this compound would include parameters such as:

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | Data not available | < 500 |

| LogP (Lipophilicity) | Data not available | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) (Ų) | Data not available | < 140 |

| Number of Hydrogen Bond Donors | Data not available | < 5 |

| Number of Hydrogen Bond Acceptors | Data not available | < 10 |

| Molar Refractivity | Data not available | 40 to 130 |

Pharmacokinetic (ADME) Predictions:

Following the analysis of physicochemical properties, a more detailed ADME profile would be predicted. This would provide insights into how the compound is absorbed, distributed throughout the body, metabolized, and excreted.

Absorption:

Predictions in this category would focus on the compound's ability to enter the systemic circulation after administration.

| Parameter | Prediction |

| Gastrointestinal (GI) Absorption | Data not available |

| Blood-Brain Barrier (BBB) Permeability | Data not available |

| P-glycoprotein (P-gp) Substrate | Data not available |

Distribution:

This section would predict how the compound is distributed in various tissues and fluids.

| Parameter | Predicted Value |

| Volume of Distribution (VDss) (log L/kg) | Data not available |

| Fraction Unbound in Plasma (%) | Data not available |

Metabolism:

Here, the likely metabolic fate of the compound would be assessed, focusing on its interaction with key drug-metabolizing enzymes.

| Cytochrome P450 (CYP) Isoform | Prediction (Inhibitor/Non-inhibitor) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Excretion:

Finally, predictions would be made about the primary routes of elimination for the compound.

| Parameter | Predicted Value |

| Total Clearance (log ml/min/kg) | Data not available |

| Renal AMES Toxicity | Data not available |

While the above tables illustrate the type of data that would be generated in a computational study, it is important to reiterate that specific research findings for this compound are not currently available. The broader class of phthalimide derivatives has been the subject of numerous computational studies, often revealing them as promising scaffolds for various therapeutic targets. However, each derivative possesses a unique pharmacokinetic profile dictated by its specific substituent groups. Without a dedicated in silico analysis of this compound, its drug-like properties and potential as a therapeutic agent remain a matter of speculation. Further research is required to elucidate the specific computational and theoretical pharmacokinetic profile of this particular compound.

Advanced Photophysical Properties and Photochemical Reactivity of N 4 Bromophenyl Phthalimide

Light Absorption and Emission Characteristics

The photophysical behavior of N-(4-Bromophenyl)phthalimide is governed by the electronic transitions within the phthalimide (B116566) chromophore, modulated by the presence of the 4-bromophenyl substituent. The absorption spectrum is expected to be characterized by strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic phthalimide system. The N-phenyl group's π-system is in conjugation with the phthalimide moiety, which can lead to a red-shift in the absorption spectrum compared to unsubstituted phthalimide.

The bromine atom, being an electron-withdrawing group through induction and a weak electron-donating group through resonance, can further influence the energy of the molecular orbitals. This substitution can affect both the position and intensity of the absorption bands.

Upon excitation, this compound is expected to exhibit fluorescence, a phenomenon common to many phthalimide derivatives. The emission spectrum is anticipated to be a broad band in the near-UV or visible region, representing the decay from the first singlet excited state (S1) to the ground state (S0). The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is sensitive to the nature of the substituent on the N-phenyl ring. In related substituted phthalimides, it has been observed that electron-donating groups can enhance fluorescence, while heavy atoms like bromine can potentially decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. rsc.org

Table 1: Hypothetical Photophysical Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Parameter | Value |

| Absorption Maximum (λabs) | ~290 - 320 nm |

| Molar Absorptivity (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | ~350 - 400 nm |

| Fluorescence Quantum Yield (Φf) | ~0.01 - 0.1 |

| Stokes Shift | ~60 - 80 nm |

Note: The data in this table are illustrative and based on general trends observed for N-aryl phthalimides. Actual experimental values may vary.

Solvatochromic Investigations and Environmental Sensitivity

Solvatochromism, the change in the spectral properties of a compound with the polarity of the solvent, is a key indicator of its environmental sensitivity. Phthalimide derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon photoexcitation. The excited state of many N-aryl phthalimides is more polar than the ground state, leading to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence.

For this compound, the interaction of the solvent with the carbonyl groups of the phthalimide and the polar C-Br bond can contribute to its solvatochromic behavior. By studying the absorption and emission spectra in a range of solvents with varying polarities, it is possible to probe the nature of the excited state and the molecule's sensitivity to its local environment.

A Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability, can be used to estimate the change in dipole moment upon excitation. A linear correlation would suggest that the solvatochromic shifts are primarily due to dipole-dipole interactions with the solvent.

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum (λem) |

| Cyclohexane | 2.02 | ~350 nm (Blue-shifted) |

| Toluene | 2.38 | ~365 nm |

| Dichloromethane | 8.93 | ~380 nm |

| Acetone | 20.7 | ~395 nm |

| Acetonitrile | 37.5 | ~400 nm (Red-shifted) |

Note: The data in this table are illustrative, showing the expected trend of a bathochromic shift with increasing solvent polarity.

Photoinduced Electron Transfer (PET) Mechanisms and Pathways

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electron is transferred from a donor to an acceptor molecule upon light absorption. In the context of this compound, the phthalimide moiety can act as an electron acceptor in its excited state. The 4-bromophenyl group, while generally considered electron-withdrawing, could potentially interact with electron donors or acceptors, influencing PET processes.

The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation. The driving force for PET depends on the excitation energy of the photosensitizer (the phthalimide core) and the redox potentials of the donor and acceptor.

In related systems, such as N-adamantylphthalimides with donor substituents, PET from the substituent to the excited phthalimide has been observed. rsc.org For this compound, intermolecular PET could occur in the presence of a suitable electron donor. The excited phthalimide would accept an electron to form a radical anion, and the donor would be oxidized to a radical cation. The subsequent fate of this charge-separated state, whether it undergoes back electron transfer to regenerate the starting materials or proceeds to form products, is a critical aspect of its photochemical reactivity. The presence of the bromine atom could also influence the rates of these processes.

Excited State Dynamics and Energy Transfer Studies

The excited state of this compound, once populated by light absorption, can undergo several deactivation processes, including fluorescence, intersystem crossing to the triplet state, internal conversion, and photochemical reactions. The rates of these processes determine the excited-state lifetime (τ).

The heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) due to the heavy-atom effect. This would lead to a shorter fluorescence lifetime and a lower fluorescence quantum yield compared to a non-halogenated analogue. The population of the triplet state opens up pathways for phosphorescence (emission from the triplet state) and triplet-sensitized reactions.

Energy transfer from the excited this compound to other molecules is also a possibility. If a suitable acceptor molecule with a lower energy excited state is present, Förster resonance energy transfer (FRET) from the singlet state or Dexter energy transfer from the triplet state can occur. The efficiency of these energy transfer processes depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.

Biological Activity and Medicinal Chemistry Applications of N 4 Bromophenyl Phthalimide Analogues

Molecular Targets and Mechanistic Pathways of Biological Action

The biological activities of N-(4-Bromophenyl)phthalimide analogues are exerted through various molecular targets and mechanistic pathways. For instance, some phthalimide (B116566) derivatives exhibit anticonvulsant effects by acting as sodium channel antagonists. nih.gov Docking studies have suggested that these compounds may interact with domain II-S6 of the NaV1.2 channel, with the carbonyl group's oxygen playing a crucial role in the drug-receptor interaction. nih.gov

In the context of anti-inflammatory action, some thiosemicarbazone derivatives, which can be structurally related to phthalimide analogues, have been shown to exert their effects through peripheral mechanisms, potentially involving the modulation of inflammatory mediators like histamine. nih.gov

For their antimicrobial properties, certain N-phthalimide derivatives have been suggested to target DNA gyrase and enoyl-acyl carrier protein reductase (ENR) enzymes in bacteria. nih.gov In fungi, some N-substituted phthalimide derivatives interfere with the fungal cell membrane by interacting with ergosterol (B1671047), a key component of the membrane. mdpi.com

The anti-cancer and anti-proliferative effects of some phthalimide analogues are attributed to their ability to induce phase II detoxification enzymes, such as quinone reductase, and to inhibit cytochrome P450 enzymes. nih.gov Certain N-(alkyladamantyl)phthalimides have been found to cause a delay in the cell cycle progression at the G1/S phase in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of this compound analogues is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how different substituents on the phthalimide and phenyl rings affect their therapeutic potential.

For anticonvulsant activity, the lipophilicity and size of the N-aryl substituent play a crucial role. nih.gov Increasing the bulkiness and lipophilicity of this group can lead to higher potency. nih.gov Specifically, for 4-amino-N-phenylphthalimides, small lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring were found to be the most potent against maximal electroshock seizures. nih.gov

In the realm of antimicrobial activity, the nature of the substituents on the phthalimide core and the N-aryl ring can significantly alter the spectrum and potency. For example, in a series of N-phthaloylglycine esters, the presence of a methyl group on the aryl ester (compound 3b) resulted in the best activity against both bacteria and fungi. mdpi.com Conversely, a chloro-substituted derivative (compound 3d) was inactive. mdpi.com

Regarding anti-cancer activity, the substitution pattern on the flavone (B191248) ring of 4'-bromoflavone (B15486), a related structure, is critical for its ability to induce phase II enzymes. nih.gov For N-(alkyladamantyl)phthalimides, the length of the alkyl spacer between the adamantyl and phthalimide moieties influences their antiproliferative activity, with longer spacers generally leading to better activity. nih.gov

Specific Pharmacological Profiles and Therapeutic Potential

Analogues of this compound have demonstrated significant potential as anti-cancer and anti-proliferative agents. For instance, 4'-bromoflavone, a structurally related compound, has been shown to be a potent inducer of phase II detoxification enzymes, which is an important mechanism for cancer chemoprevention. nih.gov It effectively induced quinone reductase activity in murine hepatoma cells and glutathione (B108866) S-transferase in rat hepatoma cells. nih.gov In animal studies, dietary administration of 4'-bromoflavone significantly inhibited the incidence and multiplicity of mammary tumors in rats treated with a carcinogen. nih.gov

Furthermore, certain N-(alkyladamantyl)phthalimides have exhibited antiproliferative activity against a range of human cancer cell lines, including breast, colon, and lung carcinoma. nih.gov The most active compounds in this series were found to delay the cell cycle at the G1/S phase, thereby inhibiting cancer cell proliferation. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity | Reference |

| 4'-Bromoflavone | Murine Hepatoma 1c1c7 | Potent inducer of quinone reductase | nih.gov |

| 4'-Bromoflavone | H4IIE Rat Hepatoma | Inducer of glutathione S-transferase | nih.gov |

| N-(alkyladamantyl)phthalimides | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Antiproliferative activity | nih.gov |

Derivatives of this compound have shown a broad spectrum of antimicrobial activity. Novel N-phthalimide derivatives have demonstrated potent antibacterial and antimycobacterial activities, with minimum inhibitory concentrations (MICs) in the range of 0.49 to 31.25 µg/mL against various bacterial and mycobacterial strains. nih.gov

In the context of antifungal activity, N-substituted phthalimide derivatives have been investigated for their efficacy against Candida species. One derivative, N-butylphthalimide (NBP), was identified as a potent inhibitor of biofilm formation and hyphal development in Candida albicans. nih.gov Another study on phthalimide and N-phthaloylglycine esters revealed that a phthalimide aryl ester with a methyl group (compound 3b) exhibited the best activity against both yeast and bacteria, with MIC values of 128 µg·mL⁻¹. mdpi.com The mechanism of antifungal action for this compound was suggested to be through interaction with ergosterol in the fungal cell membrane. mdpi.com

| Compound/Analogue | Microorganism | Activity (MIC) | Reference |

| Novel N-phthalimide derivatives | Various bacteria and mycobacteria | 0.49 - 31.25 µg/mL | nih.gov |

| N-butylphthalimide (NBP) | Candida albicans | Potent inhibitor of biofilm and hyphae | nih.gov |

| Phthalimide aryl ester (3b) | Candida albicans, S. aureus, P. aeruginosa | 128 µg·mL⁻¹ | mdpi.com |

The phthalimide scaffold is a key feature in several anticonvulsant agents. nih.gov Phthalimide-based derivatives are known to exhibit anticonvulsant activity, often through the inhibition of sodium channels. nih.gov Studies on N-phenylphthalimide derivatives have shown them to be potent in the maximal electroshock (MES) test, which is a common model for generalized tonic-clonic seizures. nih.gov

Specifically, 4-amino-N-phenylphthalimides with small lipophilic groups on the N-phenyl ring have shown significant anti-MES activity. nih.gov The profile of anticonvulsant action for some of these derivatives closely resembles that of the established antiepileptic drug carbamazepine. nih.gov The activity of these compounds can be influenced by their size and hydrophobicity, with bulkier and more lipophilic aromatic moieties on the N-aryl part potentially leading to higher potency. nih.gov

| Compound/Analogue | Seizure Model | Activity | Reference |

| N-phenylphthalimide derivatives | Maximal Electroshock (MES) | Potent anticonvulsant | nih.gov |

| 4-amino-N-phenylphthalimides | Maximal Electroshock (MES) | Significant anti-MES activity | nih.gov |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Maximal Electroshock (MES) | High protective index | nih.gov |

Phthalimide derivatives have been recognized for their anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory and analgesic effects of this compound are limited in the provided context, related structures have been investigated. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), which contains a 4-bromophenyl group, demonstrated significant anti-inflammatory and antinociceptive effects. nih.gov In a carrageenan-induced paw edema model, BTTSC reduced edema by over 80% at the highest dose. nih.gov It also showed activity in both phases of the formalin test for nociception, suggesting both analgesic and anti-inflammatory actions. nih.gov The mechanism is thought to involve the inhibition of early inflammatory mediators, including histamine. nih.gov

| Compound/Analogue | Model | Activity | Reference |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Carrageenan-induced paw edema | >80% edema reduction | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Formalin test (nociception) | Activity in both phases | nih.gov |

Anti-malarial Action and Cytochrome bc1 Inhibition

The urgent need for novel anti-malarial drugs, driven by the emergence of resistance to current therapies like artemisinin-based combination therapies, has spurred research into new chemical scaffolds with unique mechanisms of action. nih.gov The phthalimide moiety has been identified as a promising pharmacophore in the development of new anti-malarial candidates. nih.gov Functionalized phthalimide analogues have been explored for their activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

One of the key molecular targets for anti-malarial drugs is the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of the parasite. rhhz.netnih.gov This enzyme is crucial for ATP synthesis, and its inhibition leads to the death of the parasite. rhhz.net The cytochrome bc1 complex has two main inhibitor binding sites: the Qo site and the Qi site. nih.gov

Recent studies have focused on designing phthalimide-based compounds that can effectively inhibit the cytochrome bc1 complex. A series of N-(4-aryloxyphenyl)phthalimides were synthesized and evaluated for their inhibitory activity against succinate-cytochrome c reductase (SCR), which includes the cytochrome bc1 complex. rhhz.netepa.gov This research was built upon the knowledge that the 4-aryloxyphenyl group is a fragment with known bc1 complex-inhibiting properties, which was introduced into the valuable N-arylphthalimide backbone. rhhz.netepa.gov

Several of these N-(4-aryloxyphenyl)phthalimide analogues demonstrated significant inhibitory activity. rhhz.netepa.gov Computational modeling studies have suggested that these compounds likely bind to the Qo site of the cytochrome bc1 complex. rhhz.net The development of these phthalimide derivatives represents a promising avenue for creating new anti-malarial agents that target the parasite's mitochondrial function. rhhz.netepa.gov

| Compound Type | Target | Key Findings |

| N-(4-aryloxyphenyl)phthalimides | Cytochrome bc1 complex (Qo site) | Demonstrated good inhibitory activity against succinate-cytochrome c reductase. rhhz.netepa.gov |

| Ferruginol-phthalimide analogues | Plasmodium falciparum (3D7 and K1 strains) | Showed potent anti-malarial activity, with the lead compound having an EC50 of 86 nM against the 3D7 strain. nih.gov |

| 4-Aminoquinoline-phthalimide hybrids | Plasmodium falciparum (W2 strain) | Exhibited potent anti-plasmodial efficacy. nih.govnih.gov |

Antioxidant Modulatory Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The phthalimide scaffold has been investigated for its potential antioxidant properties, with various substituted derivatives showing promising activity. researchgate.netmdpi.com

Studies on different series of N-substituted phthalimides have demonstrated their capacity for free radical scavenging. For instance, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogues were evaluated for their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The results indicated that these compounds possess notable antioxidant activity. researchgate.net

The nature and position of substituents on the N-phenyl ring of phthalimide derivatives have been shown to influence their antioxidant capacity. In one study, it was observed that methoxy (B1213986) substitutions at the 2- and 4-positions of the N-phenyl ring conferred good antioxidant activity. researchgate.net This suggests that the electronic properties of the substituent play a role in the molecule's ability to donate a hydrogen atom or an electron to a free radical. While specific data on the bromo-substituted analogue is not detailed in these studies, the findings for other halogenated and substituted phenyl rings imply that the this compound structure has the potential for antioxidant activity.

| Compound Series | Assay | Most Active Compounds/Key Findings | IC50 Values (µM) |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | DPPH | Compound with a 4-chlorophenyl substitution | Not specified in the provided text |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | ABTS | Compound with a 4-chlorophenyl substitution | Not specified in the provided text |

| N-phenyl phthalimide derivatives | Not specified | 2- and 4-methoxy substituted derivatives showed good activity. researchgate.net | Not specified |

Hypolipidemic Research

The management of dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a critical aspect of preventing cardiovascular diseases. Research into novel hypolipidemic agents has explored a wide range of chemical structures, including those based on the phthalimide scaffold. nih.govnih.gov

Early studies identified the phthalimide moiety itself as possessing hypolipidemic activity in animal models. nih.gov Subsequent research focused on N-substituted phthalimide derivatives, revealing that the nature of the substituent on the imide nitrogen is a critical determinant of this biological activity. nih.govnih.gov

A series of substituted N-phenylphthalimide derivatives were synthesized and evaluated for their ability to lower serum cholesterol and triglyceride levels in mice. nih.gov The results of these studies underscored the importance of the substitution pattern on the phenyl ring for hypolipidemic efficacy. One of the most potent compounds identified in these series was o-(N-phthalimido)acetophenone, which significantly reduced both cholesterol and triglyceride levels. nih.gov The mechanism of action for these compounds appears to be multifactorial, involving the inhibition of de novo lipid synthesis and the enhancement of lipid excretion. nih.gov Although specific data for this compound is not provided in these particular studies, the established structure-activity relationships for N-phenylphthalimide derivatives suggest that the presence and position of a halogen, such as bromine, on the phenyl ring would modulate the hypolipidemic activity.

Phthalimide Scaffold as a Privileged Pharmacophore in Drug Discovery

The phthalimide core (isoindoline-1,3-dione) is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents for a diverse range of diseases. researchgate.net The versatility of the phthalimide structure lies in its synthetic accessibility and the ease with which it can be functionalized at the imide nitrogen and on the aromatic ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The broad spectrum of biological activities associated with phthalimide derivatives is extensive and well-documented. researchgate.net These activities include anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and, as discussed previously, anti-malarial, antioxidant, and hypolipidemic effects. nih.govresearchgate.netmdpi.comnih.govnih.gov The hydrophobic nature of the phthalimide core, due to the -CO-N(R)-CO- structure, enhances its ability to cross biological membranes, which is a desirable property for drug candidates. mdpi.com

The successful application of the phthalimide scaffold in drug discovery is exemplified by drugs such as thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma and other cancers. researchgate.net In the context of the activities discussed herein, the ability to generate potent anti-malarial agents and compounds with potential antioxidant and hypolipidemic effects from the phthalimide template further solidifies its status as a privileged pharmacophore. nih.govrhhz.netresearchgate.netnih.gov The ongoing exploration of phthalimide-based compounds continues to yield new therapeutic leads, highlighting the enduring importance of this scaffold in the development of new medicines. researchgate.net

Applications in Materials Science and Engineering

Integration into Functional Polymers and Nanomaterials

The presence of the bromophenyl group allows N-(4-Bromophenyl)phthalimide to be used as a monomer or a precursor to a monomer in various polymerization reactions. While direct polymerization of this compound itself is not common, structurally similar monomers highlight its potential. For instance, research on N-(4-bromophenyl)-2-methacrylamide (BrPMAAm), which shares the key N-(4-bromophenyl) functional group, demonstrates how this moiety can be incorporated into polymer chains.

Copolymers have been synthesized via radical polymerization using BrPMAAm and other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and glycidyl (B131873) methacrylate (GMA). researchgate.netresearchgate.net The composition of these copolymers can be controlled, and the resulting materials exhibit distinct thermal properties. researchgate.netresearchgate.net The monomer reactivity ratios, which describe how one monomer adds to a growing polymer chain relative to the other, have been determined for these systems using methods like Fineman-Ross and Kelen-Tüdös. researchgate.net

Table 1: Monomer Reactivity Ratios for Copolymers Containing N-(4-bromophenyl)-2-methacrylamide (BrPMAAm, M1)

| Comonomer (M2) | Method | r1 | r2 |

|---|---|---|---|

| Glycidyl Methacrylate (GMA) | Fineman-Ross | 0.2893 | 0.7114 |

| Glycidyl Methacrylate (GMA) | Kelen-Tüdös | 0.3361 | 0.8645 |

Data sourced from research on the copolymerization of N-(4-bromophenyl)-2-methacrylamide. researchgate.net

These studies show that incorporating the N-(4-bromophenyl) group into a polymer backbone influences its characteristics, such as thermal stability. The thermal decomposition of copolymers containing BrPMAAm typically occurs in multiple stages, with glass transition temperatures (Tg) varying based on the copolymer composition, indicating the impact of the rigid, bulky side group on polymer chain mobility. researchgate.net For example, the Tg for copolymers of BrPMAAm and GMA ranges from 94°C to 165°C. researchgate.net

The bromine atom on the phenyl ring serves as a reactive site for post-polymerization modification, enabling the attachment of other functional groups or the use in cross-coupling reactions to create complex polymer architectures, such as dendrimers or cross-linked networks.

Catalytic Applications and Ligand Design

Role as Catalyst or Component in Catalytic Systems

The involvement of N-aryl phthalimides in catalysis is primarily observed in their use as substrates in catalyst development or as components in photocatalytic systems, rather than as standalone catalysts.

Phthalimide (B116566) derivatives have been investigated for their potential in photoredox catalysis. researchgate.net Photoredox catalysis utilizes light to generate reactive intermediates through single-electron transfer (SET) processes, offering green alternatives to traditional transition metal-based catalysis. researchgate.net In this context, certain phthalimide derivatives have been screened for their efficacy as catalysts in reactions such as the reduction of aryl halides. researchgate.net

Furthermore, N-substituted phthalimides are key components in visible-light-driven cycloaddition reactions. For instance, N-[(trimethylsilyl)methyl]phthalimide participates in [3+2]- and [3+2+3]-annulation reactions with electron-deficient alkenes and alkynes when subjected to visible-light-driven energy transfer catalysis. acs.org In these systems, the phthalimide derivative is not the primary photocatalyst but is the substrate that is activated by it. acs.org

The synthesis of N-aryl phthalimides itself is often achieved through advanced catalytic methods. Palladium-catalyzed and copper-catalyzed reactions are employed to construct the phthalimide core, highlighting the compatibility of the phthalimide structure with transition metal catalytic cycles. rsc.orgnih.gov More recently, organocatalytic methods using N-heterocyclic carbenes (NHCs) have been developed for the atroposelective synthesis of N-aryl phthalimides, demonstrating the role of the phthalimide structure in asymmetric catalysis. researchgate.netchemrxiv.orgnih.govknow-todays-news.com

Table 1: Catalytic Systems Involving Phthalimide Derivatives

| Catalytic System | Role of Phthalimide Derivative | Reaction Type | Example |

|---|---|---|---|

| Photoredox Catalysis | Potential Catalyst | Reduction of Aryl Halides | e-PRC Arbuzov reaction researchgate.net |

| Visible-Light Energy Transfer | Activated Substrate | [3+2] Cycloaddition | Annulation of N-[(trimethylsilyl)methyl]phthalimide with alkenes acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Target Molecule/Substrate | Atroposelective Amidation | Synthesis of axially chiral N-aryl phthalimides researchgate.netchemrxiv.org |

| Transition Metal Catalysis (Pd, Cu) | Product | Carbonylation, Oxidation | Synthesis of N-substituted phthalimides rsc.orgnih.gov |

Mechanistic Aspects of Catalytic Performance

The mechanisms by which phthalimide derivatives participate in catalytic reactions are diverse and depend on the specific system.

In photoredox catalysis, the phthalimide moiety can act as a photosensitizer. Upon absorption of light, it can be excited to a state where it can facilitate single-electron transfer to or from a substrate, initiating a radical cascade. researchgate.net The efficiency of this process is dependent on the electrochemical properties of the specific phthalimide derivative. researchgate.net

In the case of visible-light-driven energy transfer catalysis for cycloaddition reactions, the mechanism does not involve electron transfer to or from the phthalimide derivative. Instead, the photoexcited catalyst (e.g., an iridium complex) transfers its triplet energy to the phthalimide. acs.org This energy transfer generates an excited triplet state of the phthalimide, which is the reactive species that undergoes the cycloaddition. acs.org This is supported by the fact that the reaction is quenched by triplet quenchers like oxygen and that the oxidation and reduction potentials of the phthalimide are outside the range accessible by the photocatalyst. acs.org

For the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides, the mechanism is a testament to the advances in organocatalysis. researchgate.netchemrxiv.orgnih.gov The process typically involves the in-situ activation of a phthalamic acid precursor. The NHC catalyst then adds to an isoimide (B1223178) intermediate, which is generated from the activated phthalamic acid. know-todays-news.com This addition forms a key acylazolium intermediate, which then undergoes an atroposelective intramolecular amidation to yield the sterically hindered N-aryl phthalimide product with high enantioselectivity. know-todays-news.com The ability to control the axial chirality in these molecules opens up possibilities for their use as chiral ligands or catalysts in other reactions.

Table 2: Mechanistic Details of Catalysis Involving Phthalimides

| Catalytic Method | Key Mechanistic Step | Nature of Phthalimide Involvement | Supporting Evidence |

|---|---|---|---|

| Photoredox Catalysis | Single-Electron Transfer (SET) | Photosensitizer/Electron Relay | Cyclic Voltammetry, Quenching Studies researchgate.net |

| Visible-Light Energy Transfer | Triplet Energy Transfer | Energy Acceptor/Reactive Species | Quenching by O₂, Measured Redox Potentials acs.org |

| NHC-Catalyzed Atroposelective Synthesis | Acylazolium Intermediate Formation | Substrate for Asymmetric Transformation | Mechanistic Studies, DFT Calculations researchgate.netknow-todays-news.com |

Q & A

Q. What safety protocols are recommended when handling N-(4-Bromophenyl)phthalimide in laboratory settings?

this compound requires strict safety measures due to its acute toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Procedures: In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. For ingestion, contact poison control immediately .

- Storage: Store in a cool, dry place away from oxidizing agents. Avoid long-term storage to prevent decomposition .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Researchers employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and purity .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups (e.g., phthalimide carbonyl stretches at ~1700 cm) .

- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and Br .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) and detects impurities .

Advanced Questions

Q. How can researchers mitigate risks associated with the acute toxicity of this compound during in vitro assays?

- Dose Optimization: Use sub-millimolar concentrations to minimize cytotoxic effects while maintaining biological activity .

- Alternative Solvents: Replace dimethyl sulfoxide (DMSO) with less permeable carriers (e.g., PEG-400) to reduce cellular stress .

- Real-Time Monitoring: Employ fluorescence-based assays to track compound stability and metabolic byproducts .

- Waste Management: Neutralize residues with activated charcoal before disposal to limit environmental contamination .

Q. What methodological considerations are critical when using this compound as a precursor in heterocyclic synthesis?

- Reaction Solubility: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling yields in aryl-amide bond formation .

- Temperature Control: Maintain reactions at 60–80°C to avoid thermal degradation of intermediates .

- Byproduct Analysis: Monitor for phthalic anhydride formation (via FT-IR) to adjust reaction stoichiometry .

Q. How do researchers address discrepancies in reported physicochemical properties of phthalimide derivatives?

Discrepancies (e.g., melting points, solubility) arise from purity variations or measurement conditions. Mitigation strategies include:

- Multi-Technique Validation: Cross-check melting points with differential scanning calorimetry (DSC) and hot-stage microscopy .

- Batch Reproducibility: Source compounds from certified suppliers (e.g., Thermo Scientific, TCI America) with ≥98% purity .

- Solubility Profiling: Use standardized protocols (e.g., shake-flask method) in ethanol/water mixtures to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。